molecular formula C7H6ClN3O3 B12441330 4-Chloro-2-nitrobenzohydrazide

4-Chloro-2-nitrobenzohydrazide

Cat. No.: B12441330
M. Wt: 215.59 g/mol
InChI Key: NSSYTKDBLOMFLT-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzohydrazide is an organic compound with the molecular formula C7H6ClN3O3 It is a derivative of benzohydrazide, where the benzene ring is substituted with a chlorine atom at the 4-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitrobenzohydrazide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Condensation: The hydrazide group can participate in condensation reactions with carbonyl compounds to form hydrazones and hydrazides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.

    Substitution: Amines, thiols, alkoxides, ethanol, methanol.

    Condensation: Aldehydes, ketones, acetic acid, ethanol.

Major Products Formed

    Reduction: 4-Chloro-2-aminobenzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

    Condensation: Hydrazones and hydrazides.

Scientific Research Applications

4-Chloro-2-nitrobenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential antimicrobial and anticancer properties. Derivatives of this compound have shown activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitrobenzohydrazide and its derivatives involves interactions with biological macromolecules, such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The hydrazide group can form covalent bonds with carbonyl-containing biomolecules, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzohydrazide: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    2-Chloro-4-nitrobenzohydrazide: Has the chlorine and nitro groups in different positions, which can influence its chemical properties and applications.

    4-Chloro-2-nitroaniline: Contains an amino group instead of a hydrazide group, leading to different reactivity and applications.

Uniqueness

4-Chloro-2-nitrobenzohydrazide is unique due to the presence of both chlorine and nitro substituents on the benzene ring, which can influence its reactivity and biological activity. The hydrazide group also provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H6ClN3O3

Molecular Weight

215.59 g/mol

IUPAC Name

4-chloro-2-nitrobenzohydrazide

InChI

InChI=1S/C7H6ClN3O3/c8-4-1-2-5(7(12)10-9)6(3-4)11(13)14/h1-3H,9H2,(H,10,12)

InChI Key

NSSYTKDBLOMFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

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